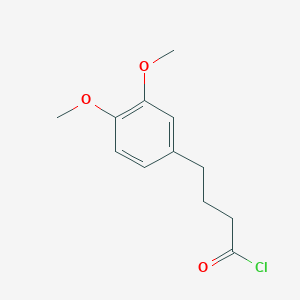
4-(3,4-Dimethoxyphenyl)butanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethoxyphenyl)butanoyl chloride is an organic compound with the molecular formula C12H15ClO3. It is a derivative of butanoic acid, where the butanoic acid is substituted with a 3,4-dimethoxyphenyl group and a chloride group. This compound is used in various chemical syntheses and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(3,4-Dimethoxyphenyl)butanoyl chloride typically involves the conversion of 4-(3,4-dimethoxyphenyl)butanoic acid to the corresponding acid chloride. One common method involves the use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as follows :
Reactants: 4-(3,4-dimethoxyphenyl)butanoic acid, oxalyl chloride, DMF, and anhydrous dichloromethane (DCM).
Procedure: The acid is dissolved in anhydrous DCM, and a small amount of DMF is added. Oxalyl chloride is then added dropwise, resulting in effervescence. The reaction mixture is stirred at room temperature for about 30 minutes.
Isolation: The reaction mixture is concentrated under reduced pressure to yield the crude acid chloride as a yellow oil, which can be used without further purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)butanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions to form ketones.
Hydrolysis: The compound can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) can be used.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are commonly used.
Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.
Major Products
Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.
Friedel-Crafts Acylation: Produces aryl ketones.
Hydrolysis: Produces 4-(3,4-dimethoxyphenyl)butanoic acid.
科学研究应用
4-(3,4-Dimethoxyphenyl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: May be used in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3,4-Dimethoxyphenyl)butanoyl chloride in chemical reactions involves the reactivity of the acyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
相似化合物的比较
Similar Compounds
4-(3,4-Dimethoxyphenyl)butanoic acid: The parent carboxylic acid.
4-(3,4-Dimethoxyphenyl)butanol: The corresponding alcohol.
4-(3,4-Dimethoxyphenyl)butylamine: The corresponding amine.
Uniqueness
4-(3,4-Dimethoxyphenyl)butanoyl chloride is unique due to its high reactivity as an acylating agent. This makes it valuable in synthetic organic chemistry for introducing the 4-(3,4-dimethoxyphenyl)butanoyl group into various molecules.
属性
分子式 |
C12H15ClO3 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)butanoyl chloride |
InChI |
InChI=1S/C12H15ClO3/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3 |
InChI 键 |
KCWBNTHTNGMRER-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCCC(=O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


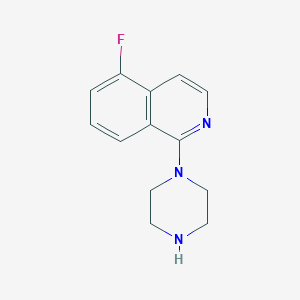
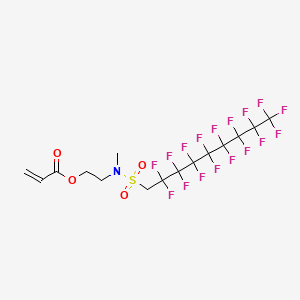
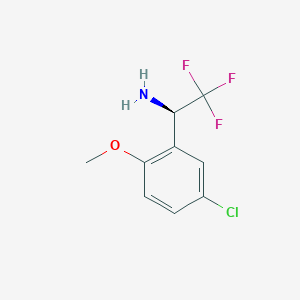
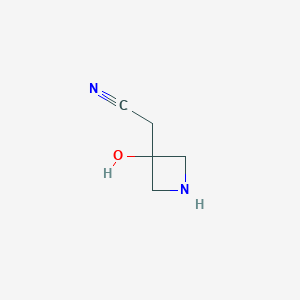
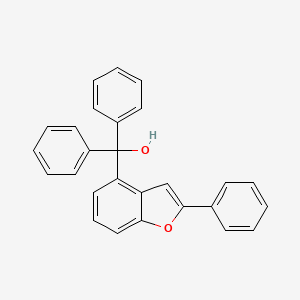
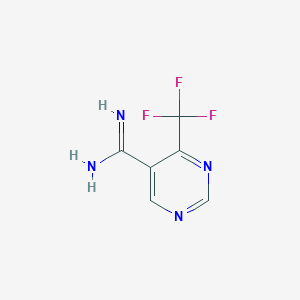

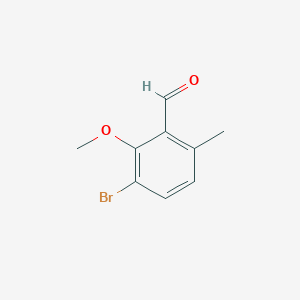
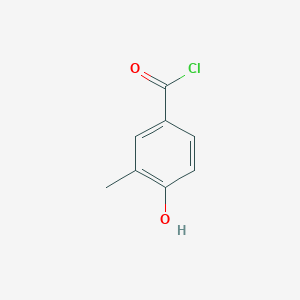
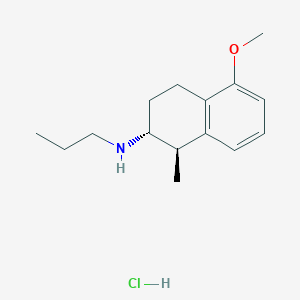
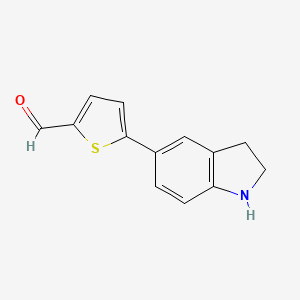

![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
